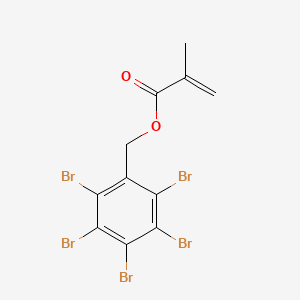
Pentabromobenzyl methacrylate
Vue d'ensemble
Description
Pentabromobenzyl methacrylate is a chemical compound with the empirical formula C11H7Br5O2 and a molecular weight of 570.69 . It is used in laboratory chemicals and for the synthesis of substances .
Synthesis Analysis
Pentabromobenzyl methacrylate can form copolymers with styrene . The polymerization of the monomer in methyl ethyl ketone can yield novel, flame retardant nano/micro-sized particles .Molecular Structure Analysis
The molecular structure of Pentabromobenzyl methacrylate is represented by the SMILES stringCC(=C)C(=O)OCc1c(Br)c(Br)c(Br)c(Br)c1Br . This indicates that the molecule consists of a methacrylate group attached to a pentabromobenzyl group. Chemical Reactions Analysis
The chemical reactions involving Pentabromobenzyl methacrylate are primarily polymerization reactions. It can form copolymers with styrene . The polymerization of this monomer in methyl ethyl ketone can yield novel, flame retardant nano/micro-sized particles .Physical And Chemical Properties Analysis
Pentabromobenzyl methacrylate is a solid with a melting point of 143-150 °C . It is stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Optoelectronic Applications
Pentabromobenzyl methacrylate (PBMA) has been studied for its potential in optoelectronics. A high refractive index polymer [poly(pentabromobenzyl methacrylate-co-glycidyl methacrylate)] was investigated to determine its optical and electrical performance, which is crucial for optoelectronic applications. The study involved examining the UV characteristics and calculating the optical band gap energy, as well as analyzing the electrical parameters like barrier height, ideality factor, and reverse saturation current (Çavuş et al., 2014).
Polymer Synthesis and Blending
PBMA has been explored in the synthesis of various copolymers and their blends. Styrene–pentabromobenzyl acrylate (S–PBBA) and methyl methacrylate–pentabromobenzyl acrylate (MMA–PBBA) copolymers were synthesized and studied for their phase behavior in blends with different polymers. The miscibility of these copolymers with other materials like polystyrene, poly(methyl methacrylate), and polycarbonate was examined, highlighting its potential in the creation of diverse polymeric materials (Merfeld et al., 2000).
Flame Retardancy Studies
The use of PBMA in flame retardancy has been a topic of research. One study reported the synthesis of PBMA using toluene, followed by bromination and esterification processes. The resulting product was then polymerized, showcasing the material's potential as a flame retardant (Gao Cun-sheng, 2012).
Safety And Hazards
Propriétés
IUPAC Name |
(2,3,4,5,6-pentabromophenyl)methyl 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Br5O2/c1-4(2)11(17)18-3-5-6(12)8(14)10(16)9(15)7(5)13/h1,3H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCKBPDVTNESEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC1=C(C(=C(C(=C1Br)Br)Br)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Br5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentabromobenzyl methacrylate | |
CAS RN |
60631-75-6 | |
| Record name | Pentabromobenzyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-acetyl-D-[UL-13C6]glucosamine](/img/structure/B3182994.png)
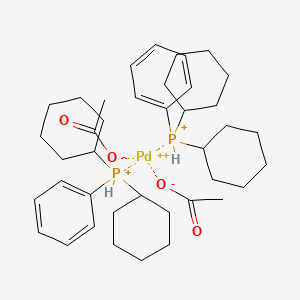
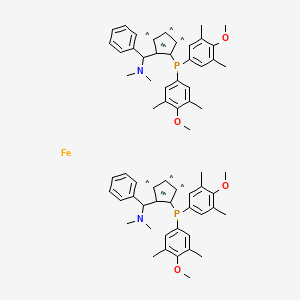
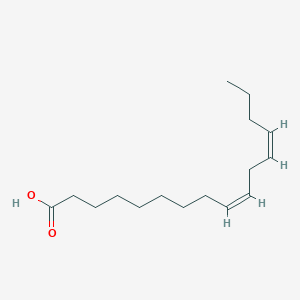
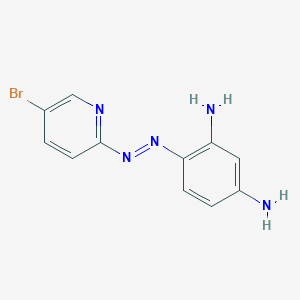
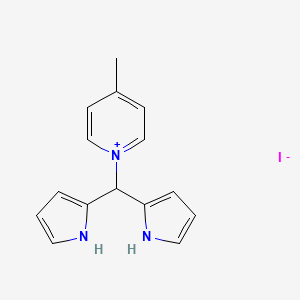
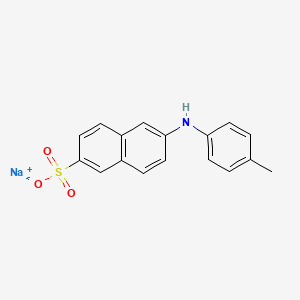
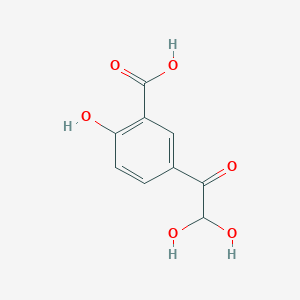
![2-[4-(4-Methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]acetic acid](/img/structure/B3183044.png)
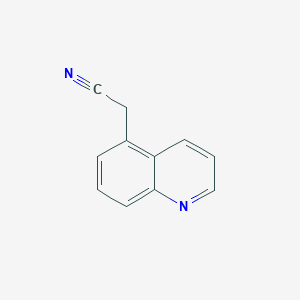
![6,7,8,9-tetrahydro-3H-imidazo[4,5-h]isoquinoline](/img/structure/B3183060.png)
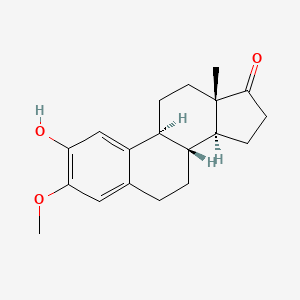
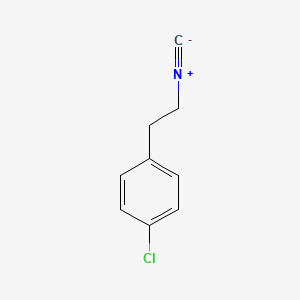
![2-(chloromethyl)-1H-pyrimido[1,2-a]benzimidazol-4-one](/img/structure/B3183082.png)